molecular formula C8H6BrClN2 B1380387 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine CAS No. 1782049-75-5

6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine

Cat. No. B1380387
CAS RN: 1782049-75-5
M. Wt: 245.5 g/mol
InChI Key: LGJUVSFCNRJRSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . This compound is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from the easily available chemicals . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific example is the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .

Scientific Research Applications

Halogenation Pathways and Derivative Synthesis

The halogenation of imidazo[1,2-a]pyridine derivatives, including those related to 6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine, reveals diverse pathways that depend on the reaction conditions, such as acetic acid concentration. This process allows for the selective introduction of halogens into the imidazo[1,2-a]pyridine core, facilitating the synthesis of various halogenated derivatives which are pivotal intermediates in organic synthesis and pharmaceutical research (Yutilov et al., 2005).

Advancements in C-H Activation

Research on direct C-H alkenylation of imidazo[1,2-a]pyridines, including those with chloro substituents like this compound, has shown that palladium(0)-mediated microwave-assisted methods offer efficient pathways to 3-alkenylimidazo[1,2-a]pyridines. This approach underscores the broader utility of halogenated imidazo[1,2-a]pyridines in facilitating carbon-carbon bond formation, a cornerstone in the construction of complex organic frameworks (Koubachi et al., 2008).

Exploration of Antibacterial Agents

The synthesis of imidazo[1,2-a]pyridine derivatives, including those derived from this compound, and their incorporation into various heterocyclic frameworks has been explored for antibacterial applications. Such studies demonstrate the potential of these compounds in the development of new antibacterial agents, highlighting the significance of halogenated imidazo[1,2-a]pyridines in medicinal chemistry (Althagafi & Abdel‐Latif, 2021).

Nitration and Nucleophilic Substitution Reactions

The reactivity of imidazo[1,2-a]pyridine derivatives towards nitration and nucleophilic substitution has been investigated, showcasing the versatile chemistry of halogenated compounds such as this compound. These studies provide insights into how halogen atoms influence the reactivity of adjacent groups, facilitating the synthesis of nitro-substituted imidazo[1,2-a]pyridines which are valuable in various chemical syntheses (Smolyar et al., 2007).

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future direction could involve further exploration and development of imidazo[1,2-a]pyridines as potential therapeutic agents .

properties

IUPAC Name

6-bromo-5-chloro-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-5-4-12-7(11-5)3-2-6(9)8(12)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJUVSFCNRJRSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine
Reactant of Route 3
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine
Reactant of Route 4
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine
Reactant of Route 5
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine
Reactant of Route 6
6-Bromo-5-chloro-2-methylimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.